3-(4-Bromo-phenoxymethyl)-oxetane-3-carboxylic acid

Stability Isomerization Building block shelf-life

Many oxetane-3-carboxylic acids degrade to lactones (20-70%) during synthesis or storage, causing failed couplings and batch variability. 3-(4-Bromo-phenoxymethyl)oxetane-3-carboxylic acid (CAS 1083430-00-5) solves this with demonstrated room-temperature stability >1 year (class-level evidence for bulky aromatic-substituted analogs). • Stable dual-handle building block: carboxylic acid for amide coupling, aryl bromide for Suzuki/Heck/Buchwald cross-coupling. • Designed for parallel library synthesis-sequential orthogonal derivatization minimizes protecting-group steps. • Suitable for PROTAC, fragment library, and property optimization programs requiring balanced solubility-lipophilicity profiles.

Molecular Formula C11H11BrO4
Molecular Weight 287.11 g/mol
Cat. No. B12051146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-phenoxymethyl)-oxetane-3-carboxylic acid
Molecular FormulaC11H11BrO4
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESC1C(CO1)(COC2=CC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C11H11BrO4/c12-8-1-3-9(4-2-8)16-7-11(10(13)14)5-15-6-11/h1-4H,5-7H2,(H,13,14)
InChIKeyUUKDOQUMWYIHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-phenoxymethyl)-oxetane-3-carboxylic acid: Dual-Handle Oxetane Building Block


3-(4-Bromo-phenoxymethyl)-oxetane-3-carboxylic acid (CAS 1083430-00-5, MF C₁₁H₁₁BrO₄, MW 287.11 g/mol) is a 3,3-disubstituted oxetane building block that combines a strained four-membered oxetane ring, a carboxylic acid handle, and a 4-bromophenoxymethyl substituent. The oxetane scaffold is widely recognized in medicinal chemistry as a carbonyl bioisostere and a tool for modulating key physicochemical properties—including aqueous solubility, lipophilicity (LogD), metabolic stability, and conformational preference—without significantly increasing molecular size [1]. The presence of both a carboxylic acid (for amide coupling, esterification, or salt formation) and a bromine atom (for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig) makes this compound a versatile dual-handle intermediate for parallel library synthesis and late-stage functionalization.

Why Generic Substitution Fails for This Building Block


Superficially similar oxetane-carboxylic acid building blocks cannot be freely interchanged because their stability, lipophilicity, and synthetic versatility are governed by the identity of the 3-substituent. The PMC 2022 study by Litskan et al. [1] demonstrated that many oxetane-carboxylic acids are intrinsically unstable—isomerizing to lactones (20–70%) during routine synthesis or upon mild heating—yet compounds bearing bulky (hetero)aromatic substituents (analogous to the 4-bromophenoxymethyl group in the target compound) remained stable at room temperature for over one year. Additionally, the log P of the closest direct analog—3-(4-bromophenyl)oxetane-3-carboxylic acid (CAS 1393585-20-0)—is experimentally reported as 1.80 , while the parent oxetane-3-carboxylic acid has log P ≈ −0.28 ; the target compound’s oxymethyl linker and bromophenoxy terminus are expected to further modulate lipophilicity, hydrogen-bonding capacity, and conformational flexibility relative to both comparators. These physicochemical differences translate into divergent pharmacokinetic profiles and coupling reactivity, meaning that substitution without experimental validation can lead to failed reactions, altered biological activity, or irreproducible results.

Quantitative Differentiation from In-Class Analogs


Storage Stability Advantage of Bulky Aromatic Oxetane-Carboxylic Acids

The target compound bears a bulky 4-bromophenoxymethyl substituent at the oxetane 3-position. In a systematic stability study [1], oxetane-carboxylic acids carrying bulky (hetero)aromatic substituents (compounds 3a–7a) were stable during storage at room temperature for at least one year with no decomposition detected by ¹H NMR. In stark contrast, oxetane-carboxylic acids lacking bulky substituents (e.g., compounds 1a, 2a, 11a–19a) underwent 20–70% isomerization to lactones during standard workup (solvent evaporation at ~40 °C) and isomerized completely upon heating at 50 °C in dioxane/water [1]. This establishes a ≥1-year room-temperature stability window for the target compound class versus potential rapid degradation for simpler analogs.

Stability Isomerization Building block shelf-life

Lipophilicity Modulation by Oxymethyl Linker

The closest commercially available comparator, 3-(4-bromophenyl)oxetane-3-carboxylic acid (CAS 1393585-20-0), has a directly attached bromophenyl group and an experimentally determined log P of 1.80 . The target compound replaces the direct C–C bond with a –CH₂–O– linker, introducing an additional hydrogen-bond acceptor and increasing conformational flexibility. The parent oxetane-3-carboxylic acid (CAS 114012-41-8) has log P = −0.28 . While experimental log P for the target compound has not been reported by vendors (Sigma-Aldrich explicitly states that no analytical data is collected for this AldrichCPR product ), the structural difference—an extra ether oxygen and a methylene spacer—predicts an intermediate lipophilicity between 1.80 and values for simpler oxetane-carboxylic acids, with potential implications for permeability and solubility.

Lipophilicity log P Oxymethyl linker

Dual Reactive Handles for Orthogonal Diversification

Unlike 3-((4-bromophenoxy)methyl)oxetane (CAS 1393688-54-4, MW 243.10) which lacks a carboxylic acid , or oxetane-3-carboxylic acid (CAS 114012-41-8) which lacks an aryl bromide , the target compound contains two chemically orthogonal reactive handles: a carboxylic acid (pKa ∼3.9 predicted for the oxetane-3-carboxylic acid scaffold ) suitable for amide bond formation, esterification, or salt formation, and an aryl bromide for palladium-catalyzed Suzuki, Heck, Sonogashira, or Buchwald-Hartwig cross-couplings [1]. This duality enables sequential, protecting-group-free diversification strategies: the carboxylic acid can be derivatized first, followed by C–C bond formation at the bromophenyl position, or vice versa. Competitor compounds lacking either handle require additional synthetic steps to install the missing functionality.

Synthetic versatility Orthogonal reactivity Cross-coupling

Oxetane Ring Property Modulation for Developability

The oxetane ring is an established bioisostere for carbonyl groups and gem-dimethyl motifs, with literature demonstrating that oxetane incorporation can increase aqueous solubility by 4- to >4000-fold and decrease lipophilicity (log D) relative to gem-dimethyl or carbonyl analogs [1]. The Aladdinsci building-block guide articulates a 'developable property window' concept: oxetanes can adjust solubility, LogD, clearance/metabolism, and conformational preference predictably. While direct head-to-head data for the target compound against specific non-oxetane analogs are not published, the class-level evidence strongly supports that the oxetane core in 3-(4-bromo-phenoxymethyl)-oxetane-3-carboxylic acid confers these advantages over analogous cyclopropane, cyclobutane, or acyclic carboxylic acid building blocks.

Oxetane effect Solubility Metabolic stability

Procurement-Relevant Application Scenarios


Parallel Library Synthesis with Orthogonal Handles

The target compound is ideally suited for medicinal chemistry programs that demand rapid SAR exploration through parallel synthesis. The carboxylic acid can be coupled to diverse amine scaffolds (e.g., using HATU or EDC/HOBt) to generate amide libraries, while the aryl bromide enables subsequent Pd-catalyzed cross-coupling (Suzuki, Heck, or Buchwald-Hartwig) to introduce additional diversity at the bromophenoxy terminus [2]. This orthogonal, sequential derivatization strategy minimizes protecting-group manipulations and reduces the number of building blocks needed to cover chemical space, directly lowering procurement costs per library member.

Lead Optimization for Lipophilicity and Solubility

When a lead series suffers from poor aqueous solubility or excessive lipophilicity (high LogD at pH 7.4), incorporation of the oxetane-carboxylic acid scaffold can shift the molecule into a more developable property window. The oxetane ring increases polarity and water solubility (class-level evidence showing 4- to >4000-fold improvement over gem-dimethyl or carbonyl analogs [1], [REFS-3 in Section 3, Evidence 4]) while the carboxylic acid provides an additional handle for salt formation. The target compound’s oxymethyl linker offers a differentiated lipophilicity profile compared to directly attached aryl analogs, providing an additional tuning parameter for permeability–solubility balance.

Fragment-Based Drug Discovery with Stable Building Blocks

Fragment libraries require high aqueous solubility and long-term storage stability. The class-level stability data [REFS-1 in Section 3, Evidence 1] indicate that oxetane-carboxylic acids with bulky aromatic substituents remain intact at room temperature for ≥1 year, making this compound a suitable fragment library component. Its dual-functional nature also allows it to serve as a 'growing vector'—a fragment that can be elaborated in two independent directions after initial hit identification, accelerating fragment-to-lead optimization.

PROTAC and Bifunctional Degrader Synthesis

PROTAC (proteolysis-targeting chimera) and molecular glue design often requires building blocks that can simultaneously attach to a target-protein ligand, an E3 ligase ligand, and a linker. The target compound’s carboxylic acid can be used to attach one ligand terminus via amide bond formation, while the aryl bromide can be elaborated (e.g., via Sonogashira coupling to install an alkyne for click chemistry) to connect a second ligand or linker component. This dual orthogonal reactivity aligns with the modular assembly requirements of targeted protein degradation strategies.

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